molecular formula C21H13NO4 B1680120 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid CAS No. 5411-64-3

2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid

Cat. No.: B1680120
CAS No.: 5411-64-3
M. Wt: 343.3 g/mol
InChI Key: AFLSVPDXCXLNDA-UHFFFAOYSA-N
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Description

2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is a biochemical used for proteomics research . It acts as an LPA2/3 specific agonist (non-lipid) that maintains anti-apoptotic actions . LPA (Lipoprotein Associated Phospholipase A2/A3) are important factors in prediction of diseases involving fatty acids such as coronary heart disease or atherosclerosis .


Molecular Structure Analysis

The molecular formula of this compound is C21H13NO4 . The average mass is 343.332 Da and the monoisotopic mass is 343.084473 Da .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C21H13NO4, and it has a molecular weight of 343.33 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Virtual Screening for LPA2-Specific Agonists

2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid was identified in a virtual screening study as a nonlipid and drug-like compound specific for the LPA2 receptor subtype. This compound showed antiapoptotic action and was effective in reducing the activation of caspases and inhibiting poly(ADP-ribose)polymerase 1 cleavage and DNA fragmentation in various apoptosis models. This indicates its potential therapeutic utility in preventing programmed cell death involved in degenerative and inflammatory diseases (Kiss et al., 2012).

Development of Novel Fluorescence Probes

Research has been conducted on developing novel fluorescence probes for detecting reactive oxygen species (ROS). While this study did not directly involve 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid, it explored similar compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting highly reactive oxygen species and differentiating them from other ROS types (Setsukinai et al., 2003).

Synthesis and Properties of Substituted 9-aryl-9H-fluorenes

A study on the synthesis of 9-aryl-fluorenes from triarylcarbinols revealed that the orientation of intramolecular aromatic substitution reactions was influenced by the nature of substituents on the aryl rings of triarylcarbinols. This included compounds like 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene, demonstrating the versatility of fluorene derivatives in chemical synthesis (Teng et al., 2013).

Benzoic Acid and Its Derivatives in Foods and Additives

Although not directly involving this compound, this study provides context on the broader category of benzoic acid derivatives. It discusses the natural occurrence of benzoic acid in foods and its use as additives, providing a perspective on the environmental and biological relevance of such compounds (del Olmo et al., 2017).

Future Directions

The future directions of research and applications involving 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid are not specified in the search results. Given its role as an LPA2/3 agonist , it may have potential applications in biomedical research, particularly in studies related to cell survival and diseases involving fatty acids.

Biochemical Analysis

Biochemical Properties

2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their function. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the compound’s role in metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .

Properties

IUPAC Name

2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSVPDXCXLNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279350
Record name NSC12404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-64-3
Record name NSC12404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC12404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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